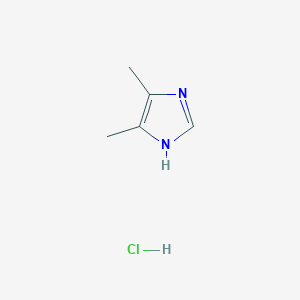

4,5-Dimethyl-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

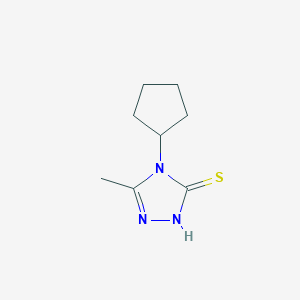

4,5-Dimethyl-1H-imidazole hydrochloride is a specialty product for proteomics research . Its molecular formula is C5H9ClN2 and its molecular weight is 132.59 .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1H-imidazole hydrochloride consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a chloride ion . The InChI key for this compound is RKSANQPKBITNSO-UHFFFAOYSA-N .Scientific Research Applications

Reactivity and Spectroscopic Characterization

- Understanding Reactivity: Two derivatives of imidazole, including 4,5-dimethyl-1H-imidazole, were synthesized using a solvent-free pathway. Their reactive properties were explored through spectroscopic methods and computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These studies contribute to understanding the molecular interactions and reactivity of such compounds (Hossain et al., 2018).

Synthesis and Application in Molecular Docking

- Expedient Synthesis and Application: A process for synthesizing a related imidazole compound was developed, showcasing the versatility of imidazole derivatives in chemical synthesis. Additionally, these compounds were explored for potential interaction with proteins using molecular docking, suggesting possible inhibitory activity against specific enzymes (Kudzma & Turnbull, 1991).

Antimicrobial Activity and Nonlinear Optical Properties

- Antimicrobial and Nonlinear Optical (NLO) Properties: Another study examined the antimicrobial activity of imidazole derivatives against various bacterial strains. Additionally, these compounds demonstrated significant nonlinear optical properties, indicating potential applications in photonics and electronics (Thomas et al., 2018).

Corrosion Inhibition in Acidic Media

- Corrosion Inhibition: Imidazole derivatives, including those with 4,5-dimethyl substitution, have been studied as corrosion inhibitors for carbon steel in acidic media. This application highlights the industrial significance of these compounds in protecting metal surfaces from corrosion (Duran et al., 2021).

Organic Precursor for Nanoparticle Synthesis

- Nanoparticle Synthesis Precursor: Imidazole derivatives have been used as organic precursors for the synthesis of zinc oxide nanoparticles, showcasing their utility in nanotechnology (Padhy et al., 2010).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development and study of imidazole compounds, including 4,5-Dimethyl-1H-imidazole hydrochloride.

Mechanism of Action

Target of Action

Imidazole, the core structure of 4,5-Dimethyl-1H-imidazole hydrochloride, is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole is known to be a key component in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

4,5-dimethyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSANQPKBITNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574101 |

Source

|

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1H-imidazole hydrochloride | |

CAS RN |

53316-51-1 |

Source

|

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)